molecular formula C31H38O12 B197904 19-Hydroxybaccatin III CAS No. 78432-78-7

19-Hydroxybaccatin III

Cat. No. B197904
CAS RN: 78432-78-7
M. Wt: 602.6 g/mol
InChI Key: SYDMVWLQJZBPIU-LSOODRMYSA-N
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Description

19-Hydroxybaccatin III is a natural product found in Taxus wallichiana, Taxus wallichiana var. wallichiana, and Taxus sumatrana . It is a compound isolated from the leaves and twigs of Taxus sumatrana .


Synthesis Analysis

A bioconversion system was established for the production of baccatin III, an advanced precursor of paclitaxel, in the transgenic mushroom Flammulina velutipes expressing the 10-deacetylbaccatin III-10 β-O -acetyltransferase gene . The DBAT gene from the plant Taxus chinensis can be functionally expressed in F. velutipes. Transgenic F. velutipes expressing the DBAT gene is able to produce the target product, baccatin III .


Molecular Structure Analysis

The molecular formula of this compound is C31H38O12 . The molecular weight is 602.6 g/mol . The IUPAC name is [ (1 S ,2 S ,3 R ,4 S ,7 R ,9 S ,10 R ,12 R ,15 S )-4,12-diacetyloxy-1,9,15-trihydroxy-10- (hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo [11.3.1.0 3,10 .0 4,7 ]heptadec-13-en-2-yl] benzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 602.6 g/mol and a molecular formula of C31H38O12 . The compound is a powder .

Scientific Research Applications

  • Comparison with Taxol and Baccatin III : 19-Hydroxybaccatin III was compared with Taxol and Baccatin III for their effects on adrenal medullary cells. It was found that unlike Taxol, this compound and Baccatin III had little or no action on mammalian microtubules, suggesting the importance of the C13 position's esterification in Taxol's inhibitory actions on nicotinic receptor-stimulated catecholamine release (McKay, 1989).

  • New Antitumor Taxanes : this compound was isolated from Taxus wallichiana as a new KB cytotoxic taxane derivative. Along with 10-deacetylcephalomannine and 10-deacetyltaxol, it demonstrated activity against PS leukemia in vivo (McLaughlin, Miller, Powell, & Smith, 1981).

  • Synthesis of Anticancer Taxoid Ortaxel : 14beta-Hydroxybaccatin III, derived from this compound, is a starting material for synthesizing the second-generation anticancer taxoid ortataxel. This study provided a practical method for semisynthesizing ortataxel from 10-deacetylbaccatin III, a compound readily available from various yews (Baldelli et al., 2003).

  • Anti-Inflammatory and Antinociceptive Activity : Taxoids, including this compound, isolated from the heartwood of Taxus baccata L., demonstrated significant antinociceptive activity and potential anti-inflammatory effects in mice models (Kuepeli, Erdemoglu, Yeşilada, & Şener, 2003).

  • Genetic Engineering in Taxol Biosynthesis : The study on the genetic engineering of taxol biosynthetic genes in Saccharomyces cerevisiae involved Baccatin III, a key intermediate of Taxol biosynthesis derived from this compound. This approach aimed to reconstruct the early steps of taxane diterpenoid metabolism in yeast as a microbial production host (DeJong et al., 2006).

  • Improved Synthesis of Methoxylated Second-Generation Taxanes : A study described an improved synthesis method for methoxylated second-generation antitumor taxanes using derivatives of this compound (Barboni et al., 2006).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDMVWLQJZBPIU-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78432-78-7
Record name 19-Hydroxybaccatin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural difference between 19-Hydroxybaccatin III and Taxol, and how does this impact their biological activity?

A: this compound and Taxol (paclitaxel) are both taxanes found in Taxus species. The key structural difference lies in the presence of a bulky ester side chain at the C13 position in Taxol, which is absent in this compound [, ]. This seemingly small structural difference leads to significant differences in their biological activity. Taxol exhibits potent antimitotic activity by stabilizing microtubules, ultimately leading to cell cycle arrest and apoptosis []. In contrast, this compound, lacking the C13 side chain, shows little to no activity on mammalian microtubules and exhibits weaker cytotoxicity [, ].

Q2: How does the content of this compound fluctuate throughout the year in Taxus wallichiana, and what are the implications for harvesting?

A: Seasonal variations significantly influence the accumulation of taxanes like this compound in Taxus wallichiana. Studies have shown that the content of this compound in the needles of this species peaks around June and July, coinciding with the start of the flushing period []. This peak content reaches approximately 0.032% in dried needles. The lowest levels are observed during January and February []. This highlights the importance of strategic harvesting to maximize the yield of this compound for potential pharmaceutical applications. Harvesting during the peak months of June and July ensures the highest concentration of this valuable taxane precursor.

Q3: Can this compound be used as a starting material for the synthesis of other antitumor agents?

A: Yes, despite its lower intrinsic antitumor activity compared to Taxol, this compound serves as a crucial precursor in the semi-synthesis of other potent antitumor taxanes []. This is possible due to its baccatin III core structure, which can be chemically modified to introduce the desired functionalities found in active taxanes. This approach offers a sustainable alternative to relying solely on the extraction of naturally occurring Taxol, which is present in limited quantities in yew trees.

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